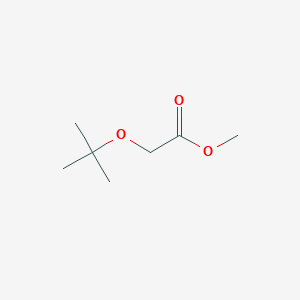

Methyl 2-(tert-butoxy)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

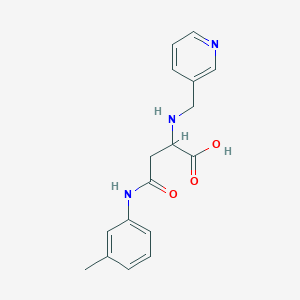

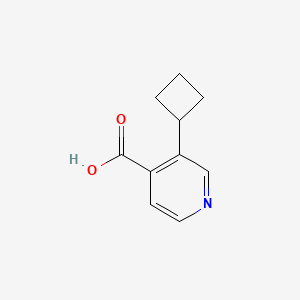

“Methyl 2-(tert-butoxy)acetate” is a chemical compound. It is also referred to as "methyl tert-butoxyacetate" . It is used in various applications in synthetic organic chemistry .

Molecular Structure Analysis

The molecular structure of “Methyl 2-(tert-butoxy)acetate” is represented by the InChI code:1S/C7H14O3/c1-7(2,3)10-5-6(8)9-4/h5H2,1-4H3 . This indicates that the compound has 7 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms. Physical And Chemical Properties Analysis

“Methyl 2-(tert-butoxy)acetate” is a liquid at room temperature . Its molecular weight is 146.19 .Applications De Recherche Scientifique

Polymerization Initiator

Methyl 2-(tert-butoxy)acetate is used in the polymerization of various compounds. For example, di-tert. butyl peroxide, which shares a similar structural motif with methyl 2-(tert-butoxy)acetate, has been used to initiate the polymerization of styrene. This process results in polymers containing tert-butoxy and methyl end-groups (Allen & Bevington, 1961).

Environmental Science

In environmental science, related compounds to methyl 2-(tert-butoxy)acetate, like methyl tert-butyl ether, have been studied for their degradation pathways in aqueous solutions. This research helps in understanding the environmental impact and degradation processes of such compounds (Stefan, Mack, & Bolton, 2000).

Organic Synthesis

In organic synthesis, related compounds, such as 2-tert-Butoxy-3-phenylcyclopropanone acetal, have been used as precursors in the synthesis of complex molecules. These compounds play a crucial role in the practical synthesis of cysteine proteinase inhibitors (Sakaki & Ando, 2007).

Photoresist Materials

The compound's derivatives have applications in the development of photoresist materials. For instance, tert-butyl 2-methyl-2-((p-toluenesulfonyloxy)methyl)acetoacetate, a derivative, has been utilized in chemically amplified photoresist materials, demonstrating its significance in the field of materials science (Arimitsu, Kudo, & Ichimura, 1998).

Peptide Chemistry

In peptide chemistry, compounds like tert-butoxycarbonylglycyl-dehydroalanyl-glycine methyl ester, structurally related to methyl 2-(tert-butoxy)acetate, have been analyzed to understand their conformation in both crystalline state and gas phase, aiding in the understanding of peptide structure and dynamics (Ejsmont, Gajda, & Makowski, 2007).

Analytical Chemistry

In analytical chemistry, the tert-butyloxycarbonyl group, closely related to methyl 2-(tert-butoxy)acetate, is used for quantitative analysis in amino acid and peptide derivatives, showcasing its importance in analytical methodologies (Ehrlich-Rogozinski, 1974).

Organic Chemistry

In organic chemistry, (tert-Butyl-NNO-azoxy)acetonitrile, a compound with a similar functional group, has been synthesized and used as a precursor for various nitrogen heterocycles, highlighting its versatility in organic synthesis (Klenov et al., 2016).

Methacrylate Polymerization

Methyl 2-(tert-butoxy)acetate and its derivatives play a role in the polymerization of alkyl methacrylates, where tert-butoxy radicals derived from related compounds are involved in the initiation process. This application is crucial in the polymer science field (Griffiths, Rizzardo, & Solomon, 1982).

Chemical Thermodynamics

In chemical thermodynamics, the study of the solubility of alkyl acetates like tert-butyl acetate in water, which is structurally related to methyl 2-(tert-butoxy)acetate, provides insights into the thermodynamic properties of these compounds (Šegatin & Klofutar, 2001).

Environmental Remediation

Compounds similar to methyl 2-(tert-butoxy)acetate have been studied for their degradation with Fenton reagent, providing essential data for environmental remediation and understanding the behavior of such compounds in nature (Burbano et al., 2005).

Novel Synthesis Methods

A study on the interaction of compounds structurally related to methyl 2-(tert-butoxy)acetate with acetonitriles led to the synthesis of imidazo[1,2-a]quinolines, demonstrating its application in developing novel synthetic methods (Iminov et al., 2008).

Oxidation Studies

The oxidation of 2,6-Di-tert-butyl-4-methylphenol, a compound related to methyl 2-(tert-butoxy)acetate, was studied using hydrogen peroxide-heteropolyacid systems, contributing to the understanding of oxidation processes in organic chemistry (Shimizu et al., 1990).

Gas Solubility Studies

Research on the solubility of CO2 in protic ionic liquids related to methyl 2-(tert-butoxy)acetate offers valuable insights into the applications of these compounds in gas capture and environmental technologies (Mattedi et al., 2011).

Safety and Hazards

“Methyl 2-(tert-butoxy)acetate” is classified as a highly flammable liquid and vapor. It causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation and drowsiness or dizziness . It is advised to avoid ingestion and inhalation, keep away from open flames, hot surfaces, and sources of ignition, and use only non-sparking tools .

Orientations Futures

“Methyl 2-(tert-butoxy)acetate” and similar tert-butyl esters find large applications in synthetic organic chemistry . There is ongoing research into expanding the applicability of amino acid ionic liquids (AAILs), which are derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs), like "Methyl 2-(tert-butoxy)acetate" .

Propriétés

IUPAC Name |

methyl 2-[(2-methylpropan-2-yl)oxy]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-7(2,3)10-5-6(8)9-4/h5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEWVGINPCZDHJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(tert-butoxy)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

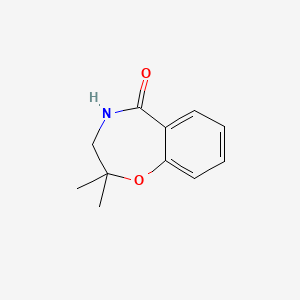

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2517309.png)

![6-(3,4-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

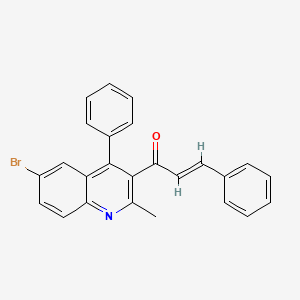

![3-[(2-chlorophenyl)methyl]-1-methyl-8-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2517322.png)

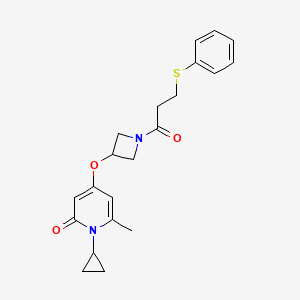

![3-ethyl-N-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2517323.png)